8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-acetyl-4-hydroxycoumarin with pyridine-3-carboxaldehyde in the presence of a base, followed by cyclization and subsequent amidation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The goal is to achieve a scalable and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted chromene derivatives.
Scientific Research Applications
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and biological activity.
Flavonoids: Share structural motifs and exhibit comparable biological properties.
Benzopyran derivatives: Related compounds with similar chemical and biological characteristics.
Uniqueness
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of the pyridin-3-ylmethyl group. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
896657-59-3 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-11-4-2-6-13-8-14(17(21)22-15(11)13)16(20)19-10-12-5-3-7-18-9-12/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
KDUROHUGDFCLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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